N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide, also known as BPO-27, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of pain, anxiety, and stress responses.
Wirkmechanismus
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide exerts its pharmacological effects by selectively binding to the NOP receptor and blocking its activation by nociceptin/orphanin FQ peptide. This results in a reduction in pain perception, anxiety, and stress responses.
Biochemical and Physiological Effects:
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been shown to produce a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain perception in animal models of acute and chronic pain. It has also been shown to reduce anxiety and stress responses in animal models of anxiety and depression. Additionally, N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has several advantages as a research tool in the laboratory. It is a potent and selective antagonist of the NOP receptor, which makes it a valuable tool for studying the physiological and pharmacological roles of this receptor. However, N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has some limitations as a research tool. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. Additionally, its high potency and selectivity may make it difficult to interpret the results of experiments that involve the use of this compound.
Zukünftige Richtungen
There are several potential future directions for research on N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide. One area of interest is the development of analogs of N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide that have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Finally, the physiological and pharmacological roles of the NOP receptor are not fully understood, and further research is needed to elucidate the functions of this receptor and its potential as a therapeutic target.
Synthesemethoden
The synthesis of N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves a series of chemical reactions that require specialized equipment and expertise. The initial step involves the reaction of cyclopentylpiperidine with benzyl bromide to yield N-benzylcyclopentylpiperidine. This intermediate is then reacted with oxalyl chloride to form N-benzylcyclopentylpiperidin-4-yl oxalyl chloride, which is subsequently reacted with methylamine to produce N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has shown promising results in preclinical studies as a potential treatment for pain, anxiety, and depression. It has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
N'-benzyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-19(21-14-16-6-2-1-3-7-16)20(25)22-15-17-10-12-23(13-11-17)18-8-4-5-9-18/h1-3,6-7,17-18H,4-5,8-15H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLUNIXMAHASGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.